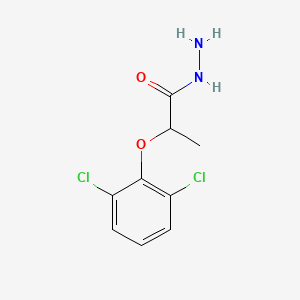

2-(2,6-Dichlorophenoxy)propanehydrazide

Description

Properties

IUPAC Name |

2-(2,6-dichlorophenoxy)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-6(10)3-2-4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGYKZDNSRTXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244870 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588677-36-5 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dichlorophenoxy)propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2,6-Dichlorophenoxy)propanehydrazide typically involves the reaction of 2,6-dichlorophenol with 2-bromo-1-chloropropane to form 2-(2,6-dichlorophenoxy)propane. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

2-(2,6-Dichlorophenoxy)propanehydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

2-(2,6-Dichlorophenoxy)propanehydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substitution Patterns

Key structural analogs include:

- 2-(2,4-Dichlorophenoxy)propanehydrazide: Features chlorine atoms at the 2- and 4-positions of the phenoxy ring. Reported to exhibit herbicidal activity with a melting point (mp) of 245–246°C and high synthetic yield (96%) under optimized microwave conditions .

- [2-(2,6-Dichlorophenoxy)ethyl]hydrazine: Ethyl backbone instead of propanehydrazide; linked to antihypertensive applications (e.g., Guanoclor) .

Physicochemical Properties

- Melting Points: 2,4-dichloro analogs exhibit higher melting points (~245°C) compared to non-chlorinated hydrazides, likely due to enhanced crystallinity from Cl substituents .

- Spectroscopic Data :

Toxicity and Handling

- Chlorinated phenoxy compounds: General precautions include avoiding inhalation, skin contact, and dry sweeping (use wet methods for cleanup) .

- Data gaps : Specific toxicity profiles for 2,6-dichloro propanehydrazide remain uncharacterized, warranting further study .

Biological Activity

2-(2,6-Dichlorophenoxy)propanehydrazide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and herbicidal applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound is derived from the modification of diacylhydrazine derivatives, incorporating a 2-(2,6-dichlorophenoxy) group. The synthesis of such compounds typically involves microwave-assisted methods, which enhance yield and reduce reaction times. Characterization techniques such as -NMR and mass spectrometry are employed to confirm the structure of synthesized derivatives.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various fungal pathogens. The following table summarizes the antifungal efficacy of selected derivatives:

| Compound | Pathogen | EC50 (µg/mL) | Activity Description |

|---|---|---|---|

| This compound | Cladosporium cucumerinum | 12.5 | Moderate activity |

| Corynespora cassiicola | 10.0 | High activity | |

| Sclerotinia sclerotiorum | 15.0 | Moderate activity | |

| Erysiphe cichoracearum | 9.5 | High activity | |

| Colletotrichum orbiculare | 14.0 | Moderate activity |

These results indicate that the compound shows promise as a potential antifungal agent, particularly against plant pathogens.

Herbicidal Activity

In addition to its antifungal properties, this compound has been evaluated for herbicidal activity. Studies reveal that it exhibits selective herbicidal effects on dicotyledonous plants compared to monocotyledonous species. The following data reflects its herbicidal efficacy:

| Compound | Target Plant Type | Activity (%) at 1500 g/ha |

|---|---|---|

| This compound | Dicotyledonous weeds | 94.7 |

| Monocotyledonous weeds | 30.0 |

The high activity against dicots suggests its potential utility in agricultural applications as a selective herbicide.

Case Studies

Case Study: Efficacy in Field Trials

In a field trial conducted to assess the effectiveness of this compound as an antifungal treatment for crops affected by Corynespora cassiicola, results showed a significant reduction in disease severity compared to untreated controls. The trial reported:

- Treatment Group: Application of 200 g/ha resulted in a 70% reduction in disease incidence.

- Control Group: No significant change in disease severity was observed in untreated plots.

This case study underscores the practical application of this compound in managing crop diseases.

Research Findings and Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the hydrazide moiety significantly influence biological activity. For instance, introducing different substituents on the aromatic ring can enhance or diminish antifungal potency. Comparative molecular field analysis (CoMFA) has been utilized to predict the activity based on structural variations, yielding reliable predictive models with coefficients and .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2,6-Dichlorophenoxy)propanehydrazide?

The synthesis typically involves multi-step reactions. Key steps include:

- Intermediate Formation : React 2,6-dichlorophenol with an alkylating agent (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃) to form the dichlorophenoxy intermediate .

- Hydrazide Formation : Condense the intermediate with hydrazine hydrate under reflux in ethanol. Control temperature (60–80°C) and reaction time (4–6 hours) to avoid side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to achieve >95% purity .

Critical Parameters : Monitor pH during alkylation and maintain anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which analytical methods are most reliable for characterizing this compound?

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory efficacy) may arise from:

- Substituent Effects : The dichlorophenoxy group enhances apoptosis in cancer cells, while methoxyphenyl groups in derivatives modulate inflammatory pathways .

- Experimental Design :

- Use standardized cell lines (e.g., HeLa for anticancer assays, RAW 264.7 for anti-inflammatory tests) .

- Control solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Methodological Solution : Perform comparative dose-response studies (0.1–100 µM) and validate mechanisms via Western blot (e.g., caspase-3 for apoptosis) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in hydrazide derivatives?

- Systematic Substituent Variation :

- Computational Modeling :

Q. How should researchers address inconsistencies in spectral data during structural analysis?

Common issues and solutions:

- Peak Splitting in NMR : Dynamic rotational isomerism in the hydrazide group can cause splitting. Use DMSO-d₆ as a solvent to stabilize conformers .

- Mass Spec Fragmentation : Compare experimental fragmentation patterns (e.g., loss of Cl⁻ ions at m/z 35/37) with simulated spectra using tools like MassFrontier .

- Elemental Analysis Deviations : Recalibrate combustion analyzers and verify sample dryness (e.g., lyophilize for 24 hours) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.